Cas no 5174-88-9 (1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester)
1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester
- ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
- HMS518A07
- SR-01000385139
- Peakdale1_000007
- 5174-88-9
- 4D-046
- MFCD00202885
- SR-01000385139-1
- DTXSID40390679
- AKOS015992724
- CHEMBL4976452
-
- MDL: MFCD00202885
- Inchi: 1S/C12H12N2O2/c1-3-16-12(15)10-7-9-5-4-6-13-11(9)14-8(10)2/h4-7H,3H2,1-2H3
- InChI Key: ZYWPUGVZOQIIMG-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC2=CC=CN=C2N=C1C)=O
Computed Properties
- Exact Mass: 216.08996
- Monoisotopic Mass: 216.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.1Ų
Experimental Properties
- PSA: 52.08
1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM244808-1g |
Propyl 1,8-naphthyridine-3-carboxylate |
5174-88-9 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB246077-100 mg |
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate; . |
5174-88-9 | 100mg |
€283.50 | 2023-06-22 | ||
| abcr | AB246077-100mg |
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate; . |
5174-88-9 | 100mg |
€283.50 | 2025-04-18 | ||
| Ambeed | A507842-1g |
Propyl 1,8-naphthyridine-3-carboxylate |
5174-88-9 | 97% | 1g |
$351.0 | 2025-04-18 |
1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester Suppliers
1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester
Comprehensive Overview of 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester (CAS No. 5174-88-9)
1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester (CAS No. 5174-88-9) is a specialized organic compound belonging to the naphthyridine family, a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and material science. This ester derivative, characterized by its ethyl ester and 2-methyl substituents, has garnered significant attention due to its potential as a building block in drug discovery and synthetic chemistry. Researchers and industries are increasingly exploring its utility in designing novel bioactive molecules, particularly in the context of antimicrobial agents and enzyme inhibitors.
The structural uniqueness of 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester lies in its fused bicyclic ring system, which offers robust π-conjugation and hydrogen-bonding capabilities. These properties make it a valuable scaffold for developing small-molecule therapeutics, especially in targeting infectious diseases and inflammatory pathways. Recent studies highlight its relevance in addressing antibiotic resistance, a pressing global health concern, by serving as a precursor for quinolone analogs with enhanced efficacy.
From a synthetic perspective, the ethyl ester group in CAS No. 5174-88-9 provides versatility for further functionalization, enabling chemists to tailor the compound for specific applications. Its compatibility with cross-coupling reactions and nucleophilic substitutions aligns with modern trends in green chemistry and atom-efficient synthesis. This adaptability has spurred interest in optimizing its production using catalytic methods to reduce waste and improve yield—a priority for sustainable manufacturing.
In the realm of material science, derivatives of 1,8-Naphthyridine have shown promise in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells, due to their electron-accepting properties. While research on this specific ester is still evolving, its structural motifs suggest potential for optoelectronic applications, resonating with the growing demand for energy-efficient technologies.
Analytical characterization of CAS No. 5174-88-9 typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring compliance with pharmaceutical-grade standards. As regulatory frameworks tighten around impurity profiling, the compound’s well-defined synthetic routes and purity benchmarks position it favorably for GMP-compliant production.
Looking ahead, the intersection of computational chemistry and high-throughput screening is expected to unlock new roles for 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester. Virtual libraries increasingly incorporate such scaffolds to predict drug-likeness and target affinity, addressing trends like personalized medicine and AI-driven drug design. This aligns with frequent search queries on "naphthyridine derivatives in drug discovery" and "sustainable synthetic routes for heterocycles."
In summary, CAS No. 5174-88-9 exemplifies the strategic importance of functionalized naphthyridines in advancing both life sciences and advanced materials. Its multifaceted applications—from combating antimicrobial resistance to enabling green synthesis—underscore its relevance in contemporary research and industrial innovation.
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